Butanamide, N-(5-methyl-1H-pyrazol-3-yl)-
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Overview
Description
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butanamide backbone with a 5-methyl-1H-pyrazol-3-yl substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 5-methyl-1H-pyrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-methyl-1H-pyrazole+butanoyl chlorideEt3NButanamide, N-(5-methyl-1H-pyrazol-3-yl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).
Major Products
Oxidation: 5-carboxy-1H-pyrazole derivative.
Reduction: Butylamine, N-(5-methyl-1H-pyrazol-3-yl)-.
Substitution: Various halogenated pyrazole derivatives.
Scientific Research Applications
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its medicinal properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
N-Methyl-2-(3,4,5-tribromo-1H-pyrazol-1-yl)butanamide: Known for its applications in medicinal chemistry.
Uniqueness
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
714230-79-2 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)butanamide |
InChI |
InChI=1S/C8H13N3O/c1-3-4-8(12)9-7-5-6(2)10-11-7/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
IQYBHMKYFRRQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC(=C1)C |
Origin of Product |
United States |
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